molecular formula C23H22ClFO5 B11146440 ethyl 3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11146440
M. Wt: 432.9 g/mol
InChI Key: ODDQSVPSXAAJLH-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a substituted benzyloxy group at the 7-position, methyl groups at the 4- and 8-positions, and a propanoate ester at the 3-position of the chromen-2-one scaffold. Its molecular formula is C23H21ClFO5, with a molecular weight of 437.87 g/mol (calculated).

Properties

Molecular Formula

C23H22ClFO5

Molecular Weight

432.9 g/mol

IUPAC Name

ethyl 3-[7-[(2-chloro-6-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C23H22ClFO5/c1-4-28-21(26)11-9-16-13(2)15-8-10-20(14(3)22(15)30-23(16)27)29-12-17-18(24)6-5-7-19(17)25/h5-8,10H,4,9,11-12H2,1-3H3

InChI Key

ODDQSVPSXAAJLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=C(C=CC=C3Cl)F)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Ether Moiety: The benzyl ether moiety is introduced via an etherification reaction, where the chromen-2-one intermediate is reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl bromoacetate in the presence of a base like sodium hydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ether moiety, where nucleophiles such as thiols or amines can replace the chloro or fluoro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thiols (R-SH), amines (R-NH₂)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols, and substitution can result in the formation of new ether or amine derivatives.

Scientific Research Applications

Ethyl 3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents at the 7-position, chromen-2-one core modifications, and ester groups. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
Ethyl 3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate C23H21ClFO5 437.87 7-(2-chloro-6-fluorobenzyloxy), 4,8-dimethyl, 3-propanoate ester Enhanced lipophilicity (predicted XLogP3 ~4.5) due to halogenated aryl group .
Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate C15H16O5 276.29 7-hydroxy, 4,8-dimethyl, 3-propanoate ester Lower molecular weight and polarity; potential for metabolic oxidation .
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate C18H21ClO5 352.80 6-chloro, 7-propoxy, 4-methyl, 3-propanoate ester Propoxy group increases flexibility but reduces halogen-mediated binding .
Quizalofop-P-ethyl (Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate) C19H17ClN2O4 372.81 Quinoxalinyloxy-phenoxy, propanoate ester Broad-spectrum herbicide; quinoxaline moiety enhances target specificity .

Key Findings

Substituent Effects on Bioactivity :

  • The 2-chloro-6-fluorobenzyloxy group in the target compound provides steric bulk and electron-withdrawing effects, which may enhance receptor binding compared to simpler alkoxy groups (e.g., propoxy in ).
  • Halogenation : Chlorine and fluorine atoms improve metabolic stability and lipophilicity, critical for membrane permeability in agrochemicals .

Ester Group Variations: Propanoate esters (as in the target compound) balance hydrophobicity and hydrolytic stability better than shorter-chain esters (e.g., methyl or ethyl groups in ).

Research Implications and Limitations

  • Synthetic Challenges : The target compound’s synthesis requires precise regioselective substitutions, as evidenced by multi-step protocols in related coumarin derivatives .
  • Data Gaps : Experimental data on solubility, stability, and biological activity are absent in the provided evidence. Computational predictions (e.g., XLogP3) suggest high lipophilicity, but validation is needed .

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